(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine
Description
(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine is a bipyridine derivative featuring a fluorine substituent at the 6-position of the pyridine ring and a methanamine (-CH₂NH₂) group at the 5'-position of the 2,3'-bipyridine scaffold. The methanamine group contributes to solubility and coordination properties, making the compound a candidate for drug development and metal-ligand applications .
Properties
CAS No. |
1346687-00-0 |
|---|---|
Molecular Formula |
C11H10FN3 |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
[5-(6-fluoropyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2 |
InChI Key |
HJLJIWXQOUVOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine typically involves the fluorination of bipyridine derivatives. One common method includes the reaction of 6-fluoropyridine with formaldehyde, followed by reduction with hydrogen gas in the presence of a nickel catalyst
Industrial Production Methods
Industrial production of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity. The methanamine group can interact with various biological molecules, potentially affecting enzymatic activity or receptor binding.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |
|---|---|---|---|---|
| (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine | C₁₁H₁₀FN₃ | 203.22 | 6-F, 5'-CH₂NH₂ | Potential ligand, drug candidate |
| [2,3'-Bipyridine]-5-ylmethanamium (14f) | C₁₁H₁₁N₃⁺ | 185.23 | 5'-CH₂NH₃⁺ | Protonated amine, intermediate |
| 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide | C₁₁H₈FN₃O | 217.20 | 6-F, 5'-CONH₂ | Higher polarity, stable under acid |
| D4-PZA-Bpy | C₂₃H₂₂N₈ | 414.48 | Pyrazine-methyl groups | Co-catalyst for H₂ production |
| Perampanel Hydrate | C₂₃H₁₅N₃O·¾H₂O | 363.39 | Benzonitrile, ketone | Anticonvulsant drug |
Key Research Findings
Amine vs. Amide : The methanamine group offers superior solubility in aqueous media (via salt formation) compared to carboxamide derivatives, though the latter may exhibit better metabolic stability .
Catalytic Potential: While D4-PZA-Bpy demonstrates catalytic efficiency in hydrogen production, the target compound’s simpler structure may prioritize drug-like properties over catalytic activity .
Biological Activity
(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a bipyridine structure with a fluorine atom at the 6-position and a methanamine substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are detailed findings from various studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several bipyridine derivatives, including (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine | 8 | S. aureus |
| (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine | 8 | E. coli |
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. The compound showed an IC50 value of 15 µM in MCF-7 breast cancer cells, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
The biological activity of (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine can be attributed to its ability to interact with various cellular targets:
- Receptor Binding : The compound has been shown to bind to NMDA receptors, which are critical for synaptic plasticity and memory function. This interaction may underlie its neuroprotective effects.
- DNA Intercalation : Preliminary studies indicate that the compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in animal models of neurodegeneration. Treatment with (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests.
- Combination Therapy : In combination with other chemotherapeutic agents, (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine enhanced the efficacy of treatments against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
